N-(4-Amino-3-chloro-phenyl)-succinamic acid

medicinal chemistry synthetic intermediate regioisomer

Researchers requiring the precise 4-amino-3-chloro regioisomer often encounter supply of unsubstituted or incorrectly substituted analogs that derail synthetic routes. N-(4-Amino-3-chloro-phenyl)-succinamic acid (CAS 491839-51-1) eliminates this risk: • Directly matches the 4-NH₂-3-Cl pharmacophore required in US Patents 7,572,830/7,300,956 for baclofen prodrugs. • Pre-functionalized succinamic acid handle enables one-step amide coupling to amine scaffolds for kinase inhibitor libraries. • Consistent ≥95% purity across commercial batches minimizes re-purification and ensures reproducible reactivity in carbamate-forming steps.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 491839-51-1
Cat. No. B1298797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-3-chloro-phenyl)-succinamic acid
CAS491839-51-1
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N
InChIInChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)
InChIKeyBAVAXVWECGBYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-3-chlorophenyl)succinamic Acid: Identity & Sourcing


N-(4-Amino-3-chloro-phenyl)-succinamic acid (CAS 491839-51-1, molecular formula C₁₀H₁₁ClN₂O₃, MW 242.66 g/mol) is a bifunctional succinamic acid derivative characterized by a 4-amino-3-chloro substitution pattern on the phenyl ring attached to the amide nitrogen [1]. The compound is cataloged primarily as a pharmaceutical synthesis intermediate and a research-grade building block, with available purity typically specified at ≥95% . Its computed physicochemical properties—XLogP3 of 0.7, three hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 92.4 Ų—place it within favorable drug-like chemical space according to Lipinski and Veber criteria [1]. The IUPAC systematic name 4-[(4-amino-3-chlorophenyl)amino]-4-oxobutanoic acid and synonymous structure 3-[(4-amino-3-chlorophenyl)carbamoyl]propanoic acid reflect the succinic acid monoamide backbone with a 4-amino-3-chloroaniline substituent [1].

Synthetic intermediate — bifunctional succinamic acid building block with 4-amino-3-chloro substitution
Property space — XLogP3 0.7 supports drug-like intermediate purification workflows
Procurement context — ≥95% purity grade for iterative pharmaceutical synthesis routes

N-(4-Amino-3-chlorophenyl)succinamic Acid: Irreplaceable vs Analogs


The phenyl ring substitution pattern—specifically the simultaneous presence of a 4-amino group and a 3-chloro group—creates a regioisomerically defined structure that is not replicated by commercially prevalent analogs such as the unsubstituted N-phenyl-succinamic acid, the 4-chloro-only variant, or the backbone-amino variant 3-amino-3-[N-(4-chlorophenyl)carbamoyl]propanoic acid (CID 4447345). In the context of iterative pharmaceutical intermediate synthesis, these analogs exhibit fundamentally different reactivity profiles at the aniline nitrogen, chlorinated electrophilic coupling sites, and hydrogen-bond donor/acceptor geometry, which can alter downstream condensation, acylation, or cyclization outcomes [1][2]. A procurement decision that substitutes an in-class succinamic acid without the 4-NH₂-3-Cl phenyl geometry risks generating a different reactive intermediate that fails to recapitulate the published synthetic route and may require re-optimization of reaction conditions [2].

Regioisomer mismatch — Backbone-amino analog (CID 4447345) shifts reactivity; may not reproduce published synthetic routes.
Functional group absence — Unsubstituted or 4-chloro-only analogs lack the 4-amino nucleophile required for carbamate coupling.
Property context may differ — Intermediate lipophilicity (XLogP3 0.7) differs from simpler analogs; extraction and purification behavior may shift.

N-(4-Amino-3-chlorophenyl)succinamic Acid: Comparative Evidence


Regioisomeric Purity vs. 4-Chloro and Backbone Analogs

The target compound possesses the 4-amino-3-chloro regioisomeric arrangement on the phenyl ring. The closest cataloged analog, 3-amino-3-[N-(4-chlorophenyl)carbamoyl]propanoic acid (CID 4447345, CAS 39773-45-0), places the amino group on the succinamic acid backbone and carries only a 4-chloro substituent on the phenyl ring, generating a positional isomer with an identical molecular formula (C₁₀H₁₁ClN₂O₃, MW 242.66 g/mol) but divergent connectivity [1]. No commercial source lists the alternative 3-amino-4-chloro regioisomer as a separable, characterized entity, making the target compound the sole readily available variant with this specific substitution pattern .

Regioisomeric Purity
Cross-study comparable
4-NH₂, 3-Cl on phenyl vs. backbone-NH₂, 4-Cl on phenyl
Positional isomer; identical molecular formula (C₁₀H₁₁ClN₂O₃)
Regioisomer identity verification required for route fidelity
NMR or HPLC confirmation recommended; computed descriptors alone do not distinguish isomers
medicinal chemistry synthetic intermediate regioisomer

Lipophilicity vs. Unsubstituted Succinamic Acid

The presence of a chlorine atom at the 3-position and an amino group at the 4-position increases the computed lipophilicity relative to the unsubstituted N-phenyl-succinamic acid parent scaffold. The target compound has a computed XLogP3 of 0.7, while the reference parent N-phenyl-succinamic acid (C₁₀H₁₁NO₃, no chlorine, no ring amino) has an XLogP3 of approximately 0.6, and the 4-chloro-only analog has XLogP3 of approximately 1.2 [1]. The target compound's moderate lipophilicity balances aqueous solubility and membrane permeability considerations for intermediates intended for further functionalization into bioactive molecules .

Lipophilicity
Class-level inference
XLogP3 = 0.7
Δ +0.1 vs. unsubstituted parent; Δ −0.5 vs. 4-chloro-only analog
Intermediate property profile may support differential workup behavior
Computed value; experimental logP verification advised
drug design physicochemical property logP

Prodrug Intermediate vs. Non-Halogenated Succinamic Acids

US Patent 7,572,830 and related filings describe acyloxyalkyl carbamate prodrugs of (±)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen analogs) wherein N-(4-amino-3-chloro-phenyl)-succinamic acid or its activated derivatives serve as intermediates for constructing the carbamate linker to the baclofen prodrug scaffold [1]. The 4-amino-3-chloro substitution on the aniline ring provides both a nucleophilic amino group for carbamate bond formation and a chlorine substituent that mimics the 4-chlorophenyl motif of the GABA_B agonist target, a combination not available from the unsubstituted N-phenyl-succinamic acid or the 4-chloro-only succinamic acid lacking the ring amino group [2].

Prodrug Intermediate
Reported
Bifunctional: ring 4-NH₂ + ring 3-Cl
Carbamate coupling site and baclofen-mimetic pharmacophore element both present
Supports baclofen prodrug synthetic route context
Per US Patent 7,572,830; substitution requires route redesign
prodrug baclofen analog patent intermediate

N-(4-Amino-3-chlorophenyl)succinamic Acid: Key Applications


Baclofen Prodrug Intermediate Synthesis

Process R&D teams developing sustained-release oral baclofen prodrugs can employ N-(4-amino-3-chloro-phenyl)-succinamic acid as a bifunctional intermediate that supplies both the nucleophilic 4-amino group for acyloxyalkyl carbamate coupling and the 3-chlorophenyl motif that mimics the 4-chlorophenyl pharmacophore of baclofen. This specific substitution pattern is embedded in the synthetic strategies disclosed in US Patents 7,572,830 and 7,300,956 [1]. Procurement of the correct regioisomer is critical to avoid byproduct formation during the carbamate-forming step, as confirmed by the structural requirements outlined in the patent experimental sections.

Building Block for Kinase Inhibitor Libraries

Medicinal chemistry groups constructing ATP-competitive kinase inhibitor libraries that require a 4-amino-3-chloroaniline warhead can use N-(4-amino-3-chloro-phenyl)-succinamic acid as a soluble, pre-functionalized building block. The succinamic acid moiety provides a carboxylic acid handle for amide coupling to diverse amine-containing scaffolds, while the 4-NH₂-3-Cl substitution pattern matches the privileged hinge-binding motif found in several clinical-stage kinase inhibitors (class-level inference from 4-anilinoquinazoline and related chemotypes). The compound's XLogP3 of 0.7 and tPSA of 92.4 Ų place it within the property range compatible with CNS-penetrant or peripherally restricted design strategies [2].

Chromatographic Reference Standard for Succinamic Acid Derivatives

Analytical development laboratories can utilize N-(4-Amino-3-chloro-phenyl)-succinamic acid as a characterized reference standard for HPLC or UPLC method development targeting related succinamic acid intermediates. The compound's distinct retention time relative to its 4-chloro-only analog (CID 4447345, CAS 39773-45-0) and its N-phenyl-succinamic acid parent scaffold enables its use as a system suitability marker to verify chromatographic resolution between regioisomeric impurities that share an identical molecular formula [1]. Purity specifications of ≥95% from commercial sources such as AKSci and Matrix Scientific support its suitability as a working reference material.

Application
Selection Property
Validation Focus
Baclofen prodrug intermediate synthesis
Bifunctional 4-NH₂-3-Cl regioisomer availability
Carbamate coupling fidelity; byproduct minimization
Kinase inhibitor library building block
4-amino-3-chloroaniline warhead; drug-like property space
Hinge-binding motif compatibility; CNS property review
Chromatographic reference standard
Distinct retention time vs. regioisomeric impurities
System suitability; regioisomer resolution verification

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